molecular formula C22H22N4O2 B3010535 N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251590-95-0

N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No. B3010535
CAS RN: 1251590-95-0
M. Wt: 374.444
InChI Key: CWWANHWUQNARTF-UHFFFAOYSA-N
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Description

“N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” is a chemical compound that belongs to the class of quinoline-carboxamide derivatives . It’s important to note that the tolyl group in the compound is related to toluene and has the general formula CH3C6H4−R .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds similar to N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide have been studied for their synthesis methods and chemical properties. For example, the development of novel amide derivatives with potent antiproliferative activities against human cancer cell lines showcases the relevance of these compounds in medicinal chemistry (Şeyma Cankara Pirol et al., 2014). Furthermore, studies on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines have highlighted their potential in the design of compounds with significant cytotoxic activities (L. Deady et al., 2003).

Antimicrobial and Anticancer Applications

Research has demonstrated that derivatives structurally related to this compound possess significant antimicrobial and anticancer properties. For instance, some novel series of 2-Azetidinone derivatives integrated with Quinoline, Pyrazole, and Benzofuran Moieties have shown excellent in vitro antibacterial activity against pathogenic bacteria (M. Idrees et al., 2020). Additionally, compounds synthesized from related chemical structures have been evaluated for their potential in intervening with cancer cell proliferation, providing a basis for the design of more potent compounds in cancer treatment (Şeyma Cankara Pirol et al., 2014).

Innovative Synthetic Methods

Innovative synthetic methods for creating compounds with similar structures to this compound have been explored, including the use of molecular sieve-mediated dehydrogenative [2 + 2 + 1] heteroannulation. This process enables the formation of new chemical bonds, illustrating the compound's relevance in organic synthesis and medicinal chemistry (Guo-Bo Deng et al., 2016).

Corrosion Inhibition

Carboxamide derivatives have also been investigated for their use as corrosion inhibitors for mild steel in hydrochloric acid solution, highlighting a potential application in material science and engineering (Roghayeh Sadeghi Erami et al., 2019).

properties

IUPAC Name

N-butyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-3-4-11-23-21(27)15-7-10-19-17(12-15)20-18(13-24-19)22(28)26(25-20)16-8-5-14(2)6-9-16/h5-10,12-13,25H,3-4,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDTWFZOPFALJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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